Thulium chloride heptahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

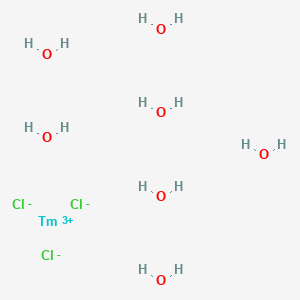

Thulium chloride heptahydrate is a chemical compound with the formula TmCl₃·7H₂O. It is a crystalline substance that is highly soluble in water and ethanol. This compound is a source of thulium ions, which are used in various scientific and industrial applications due to their unique properties .

Preparation Methods

Thulium chloride heptahydrate can be synthesized through several methods:

-

Reaction with Hydrochloric Acid: : Thulium oxide (Tm₂O₃) is dissolved in concentrated hydrochloric acid (HCl), resulting in the formation of thulium chloride and water: [ \text{Tm}_2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{TmCl}_3 + 3\text{H}_2\text{O} ] The resulting solution is then evaporated to obtain this compound .

-

Direct Chlorination: : Thulium metal can be directly reacted with chlorine gas (Cl₂) to produce thulium chloride: [ 2\text{Tm} + 3\text{Cl}_2 \rightarrow 2\text{TmCl}_3 ] The product is then hydrated to form the heptahydrate .

Chemical Reactions Analysis

Thulium chloride heptahydrate undergoes various chemical reactions, including:

-

Oxidation and Reduction: : Thulium chloride can be reduced to thulium metal using strong reducing agents. Conversely, it can be oxidized to thulium oxide using oxidizing agents.

-

Substitution Reactions: : Thulium chloride can react with other halides or ligands to form different thulium compounds. For example, reacting with sodium fluoride (NaF) can produce thulium fluoride (TmF₃): [ \text{TmCl}_3 + 3\text{NaF} \rightarrow \text{TmF}_3 + 3\text{NaCl} ]

-

Hydrolysis: : Thulium chloride reacts with water to form thulium hydroxide and hydrochloric acid: [ \text{TmCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{Tm(OH)}_3 + 3\text{HCl} ]

Scientific Research Applications

Thulium chloride heptahydrate has several applications in scientific research:

Proteomics Research: It is used in proteomics to study protein structures and functions.

Glass and Phosphors Production: Thulium ions are used to dope glass and phosphors, enhancing their optical properties.

Fiber Amplifiers: Thulium chloride is an important dopant for fiber amplifiers, which are used in telecommunications.

Mechanism of Action

The mechanism of action of thulium chloride heptahydrate involves the release of thulium ions (Tm³⁺) in solution. These ions can interact with various molecular targets, including proteins and nucleic acids, altering their structure and function. In optical applications, thulium ions absorb and emit light at specific wavelengths, making them useful in lasers and phosphors .

Comparison with Similar Compounds

Thulium chloride heptahydrate can be compared with other lanthanide chlorides, such as:

Erbium Chloride Heptahydrate (ErCl₃·7H₂O): Similar to thulium chloride, erbium chloride is used in optical applications, but it emits light at different wavelengths.

Ytterbium Chloride Heptahydrate (YbCl₃·7H₂O): Ytterbium chloride is used in similar applications but has different electronic properties.

Gadolinium Chloride Heptahydrate (GdCl₃·7H₂O): Gadolinium chloride is used in magnetic resonance imaging (MRI) as a contrast agent, highlighting its unique magnetic properties.

This compound is unique due to its specific optical properties and its ability to form stable complexes with various ligands, making it highly versatile in scientific research and industrial applications .

Properties

CAS No. |

10025-92-0 |

|---|---|

Molecular Formula |

Cl3H2OTm |

Molecular Weight |

293.30 g/mol |

IUPAC Name |

thulium(3+);trichloride;hydrate |

InChI |

InChI=1S/3ClH.H2O.Tm/h3*1H;1H2;/q;;;;+3/p-3 |

InChI Key |

SLIYDTRIAATWQR-UHFFFAOYSA-K |

SMILES |

O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Tm+3] |

Canonical SMILES |

O.[Cl-].[Cl-].[Cl-].[Tm+3] |

Key on ui other cas no. |

13778-39-7 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.